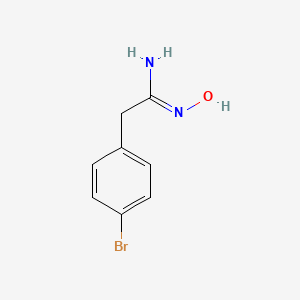
2-(3-Fluoro-benzylsulfanyl)-ethylamine
Descripción general
Descripción
“2-(3-Fluoro-benzylsulfanyl)-ethylamine” is a compound that contains a benzyl group (a benzene ring attached to a CH2 group), a sulfanyl group (an R-SH group), and an ethylamine group (a two-carbon chain with an amine group, NH2, at the end). The “3-Fluoro” indicates that a fluorine atom is attached to the third carbon of the benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzyl group), a sulfur atom (from the sulfanyl group), a two-carbon chain (from the ethyl group), and an amine group. The fluorine atom would be attached to the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group might react with acids to form ammonium salts, or it could undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring might make it relatively nonpolar and hydrophobic, while the amine group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Pharma Market Reflection
2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, including compounds similar to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, have been identified as anti-dopaminergic agents. They are useful for treating schizophrenia, dependency, and neurodegenerative disorders. These compounds exhibit neuroleptic, neuroprotective, and anti-addictive activities, particularly effective in treating schizophrenia (Habernickel, 2003).
Analytical Characterizations
A study on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers, which are structurally related to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, demonstrated the importance of analytical characterization in differentiating between various isomers of such compounds. The study highlighted the use of mass spectrometry, chromatography, and spectroscopy techniques in the analysis (Dybek et al., 2019).
Radioprotective Activity
Research on N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, which are similar to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, indicated their potential radioprotective activity. The study focused on synthesizing these compounds and evaluating their efficacy in radioprotection, suggesting a role of fluorine atoms in this activity (Vasil'eva & Rozhkov, 1992).
Sigma Receptor Imaging Agents
Fluoro-substituted compounds based on sigma receptor ligands, which include structures related to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, were synthesized for their potential as PET/SPECT imaging agents. These compounds showed high affinity and selectivity for sigma receptors, indicating their use in neuroimaging (de Costa et al., 1992).
Structural Characterization and Hydrogen Bonds
Studies on compounds structurally similar to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, have contributed to understanding the role of hydrogen bonds in crystal structures. This research is significant for the development of new compounds with optimized properties (Choi et al., 2009).
Dopamine Receptor Affinity
The study of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, related to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, revealed insights into dopamine receptor affinities. This research aids in the development of compounds targeting dopamine receptors for potential therapeutic applications (Claudi et al., 1990).
Antimicrobial and Antifungal Activities
A study on 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which are structurally related to 2-(3-Fluoro-benzylsulfanyl)-ethylamine, showed significant antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents (Pejchal et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXJWALOWPPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267263 | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-benzylsulfanyl)-ethylamine | |
CAS RN |
143627-48-9 | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143627-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-cyanocyclohepta[B]pyrrol-2(1H)-one](/img/structure/B3240440.png)

![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)


![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)



